

Crystal Structure of 2-Aminoethyl Dihydrogen Phosphate: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino(~2-H_4-)ethyl dihydrogen phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Aminoethyl dihydrogen phosphate, also known as ethanolamine phosphate or O-phosphoethanolamine. This compound is of significant interest in various biological and pharmaceutical fields due to its role as a metabolite in phospholipid metabolism and its structural similarity to the inhibitory neurotransmitter GABA. Understanding its three-dimensional structure is crucial for comprehending its interactions and designing novel therapeutic agents.

Quantitative Crystallographic Data

The definitive crystal structure of 2-Aminoethyl dihydrogen phosphate was reported by Myller, Haukka, and colleagues in the *Journal of Molecular Structure*. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 880620. The compound crystallizes in its zwitterionic form, a key feature influencing its chemical and biological activity.

While the complete atomic coordinates and bond parameters are accessible through the primary publication and the CCDC, the fundamental crystallographic data is summarized below.

Parameter	Value
Chemical Formula	<chem>C2H8NO4P</chem>
Molecular Weight	141.06 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	7.636(2) Å
b	7.965(2) Å
c	9.213(2) Å
α	90°
β	90°
γ	90°
Volume	560.43(2) Å ³
Z (molecules per unit cell)	4
CCDC Deposition Number	880620

Note: Detailed atomic coordinates, bond lengths, and angles are available in the cited publication and the corresponding Crystallographic Information File (CIF).

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 2-Aminoethyl dihydrogen phosphate was achieved through single-crystal X-ray diffraction. The methodology employed is a standard procedure for elucidating the atomic and molecular structure of a crystalline solid.

Synthesis and Crystallization: Single crystals of 2-Aminoethyl dihydrogen phosphate suitable for X-ray diffraction were obtained. The specific crystallization conditions, such as solvent

system and temperature, are crucial for growing high-quality crystals and are detailed in the primary research article.

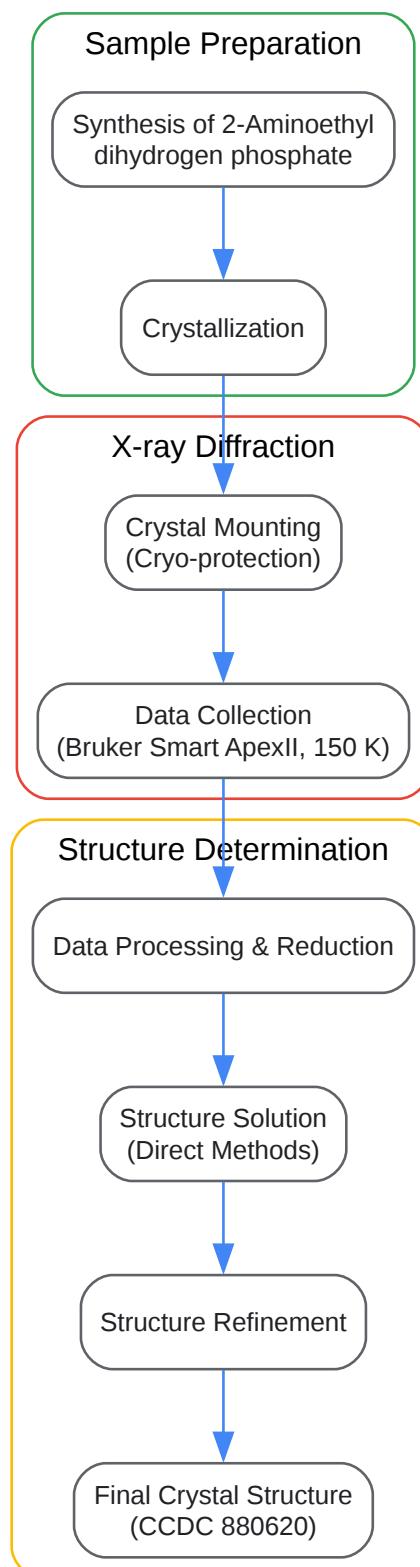
Data Collection: A single crystal of suitable size and quality was selected and mounted on a nylon loop after being immersed in cryo-oil to prevent ice formation during data collection at low temperatures. The data was collected on a Bruker Smart ApexII diffractometer.

- **X-ray Source:** Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) was used.
- **Temperature:** Data was collected at a cryogenic temperature of 150 K to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.
- **Data Collection Strategy:** A series of diffraction images were collected by rotating the crystal in the X-ray beam. The diffraction spots were recorded on a detector.

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods, which is a common approach for determining the initial phases of the structure factors. The resulting structural model was then refined against the experimental data to obtain the final, accurate atomic positions and anisotropic displacement parameters.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of 2-Aminoethyl dihydrogen phosphate.



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Crystal Structure Determination Workflow

- To cite this document: BenchChem. [Crystal Structure of 2-Aminoethyl Dihydrogen Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140112#crystal-structure-of-2-aminoethyl-dihydrogen-phosphate>

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